3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione
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Overview
Description
3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds share a similar core structure and are known for their pharmacological activities.
Indole Derivatives: Indole derivatives are another class of compounds with similar biological activities and synthetic routes.
Uniqueness
3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is unique due to its specific benzothiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61018-85-7 |
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Molecular Formula |
C21H16N2O3S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[anilino(phenyl)methylidene]-1,1-dioxo-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C21H16N2O3S/c24-21-17-13-7-8-14-18(17)27(25,26)23-20(21)19(15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,22-23H |
InChI Key |
MYHXETBPUDSRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S(=O)(=O)N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
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